molecular formula C3H7Cl2NO2S B2506466 N-(2-chloroethyl)-N-methylsulfamoyl chloride CAS No. 58425-10-8

N-(2-chloroethyl)-N-methylsulfamoyl chloride

Cat. No.: B2506466
CAS No.: 58425-10-8
M. Wt: 192.05
InChI Key: BNMDKFLVWRQKCU-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-N-methylsulfamoyl chloride is an organic compound with the molecular formula C3H7Cl2NO2S. It is a chlorinated derivative of sulfamoyl chloride and is known for its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-chloroethyl)-N-methylsulfamoyl chloride can be synthesized through the reaction of N-methylsulfamoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N-methylsulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methylsulfamoyl chloride and 2-chloroethanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, pyridine

    Solvents: Dichloromethane, toluene

    Temperature: Typically controlled between 0°C to 25°C

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as N-(2-aminoethyl)-N-methylsulfamoyl chloride when reacted with an amine.

    Hydrolysis: N-methylsulfamoyl chloride and 2-chloroethanol

Scientific Research Applications

N-(2-chloroethyl)-N-methylsulfamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)-N,N-dimethylammonium chloride
  • N-(2-chloroethyl)-N-nitrosourea
  • Mustard gas (bis(2-chloroethyl) sulfide)

Uniqueness

N-(2-chloroethyl)-N-methylsulfamoyl chloride is unique due to its specific reactivity profile and the presence of both a chlorinated ethyl group and a sulfamoyl chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDKFLVWRQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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